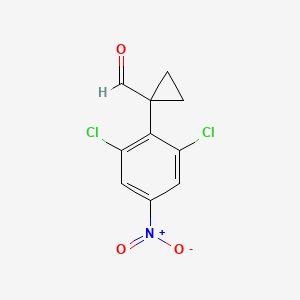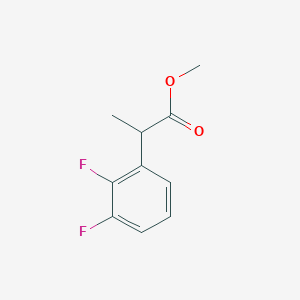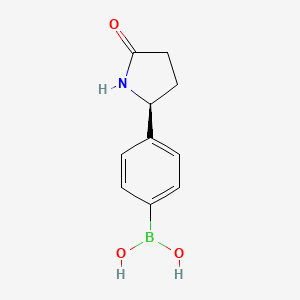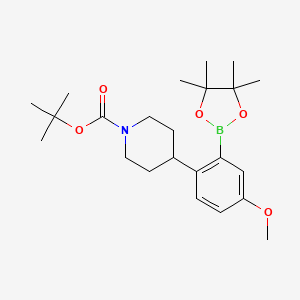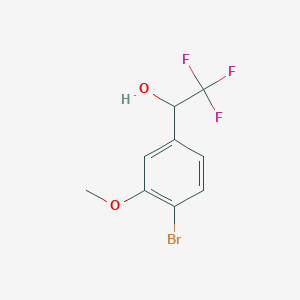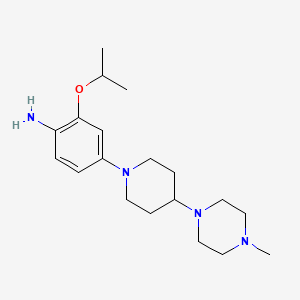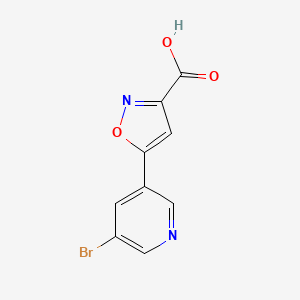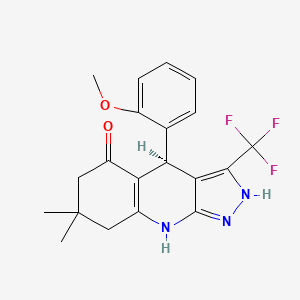
ppn-gsk-10-R-enantiomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “ppn-gsk-10-R-enantiomer” is a chiral molecule that has garnered significant interest in various scientific fields due to its unique properties and potential applications. Enantiomers are molecules that are mirror images of each other and cannot be superimposed. The “R” designation indicates the specific spatial arrangement of the atoms in the molecule, which can have profound effects on its chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “ppn-gsk-10-R-enantiomer” typically involves chiral resolution techniques to separate the desired enantiomer from a racemic mixture. Common methods include:
Diastereomeric Crystallization: This method involves the formation of diastereomeric salts using chiral acids or bases, followed by crystallization to separate the enantiomers.
Chromatographic Resolution: High-performance liquid chromatography (HPLC) with chiral stationary phases is often used to achieve high-purity enantiomers.
Industrial Production Methods
Industrial production of “this compound” may involve large-scale chromatographic techniques or the use of enantioselective catalysts to directly synthesize the desired enantiomer. Advances in membrane-based enantioselective separation have also shown promise for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
“ppn-gsk-10-R-enantiomer” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or sulfonates as leaving groups, with nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
“ppn-gsk-10-R-enantiomer” has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a chiral probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of enantioselective catalysts and chiral separation technologies.
Wirkmechanismus
The mechanism of action of “ppn-gsk-10-R-enantiomer” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and downstream effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
GSK-3 Inhibitor XV: A related compound that also targets glycogen synthase kinase-3 (GSK-3) but with different selectivity and potency.
Levocetirizine: Another chiral molecule used as an antihistamine, demonstrating the importance of chirality in drug action.
Uniqueness
“ppn-gsk-10-R-enantiomer” is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its high enantioselectivity and potential for targeted interactions make it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C20H20F3N3O2 |
|---|---|
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
(4R)-4-(2-methoxyphenyl)-7,7-dimethyl-3-(trifluoromethyl)-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C20H20F3N3O2/c1-19(2)8-11-15(12(27)9-19)14(10-6-4-5-7-13(10)28-3)16-17(20(21,22)23)25-26-18(16)24-11/h4-7,14H,8-9H2,1-3H3,(H2,24,25,26)/t14-/m1/s1 |
InChI-Schlüssel |
YWMJEKUKEKXNSA-CQSZACIVSA-N |
Isomerische SMILES |
CC1(CC2=C([C@H](C3=C(NN=C3N2)C(F)(F)F)C4=CC=CC=C4OC)C(=O)C1)C |
Kanonische SMILES |
CC1(CC2=C(C(C3=C(NN=C3N2)C(F)(F)F)C4=CC=CC=C4OC)C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Benzyloxy)spiro[3.5]nonan-7-one](/img/structure/B13340569.png)

![5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13340576.png)

